Pumosetrag

Description

Pumosetrag has been used in trials studying Gastroesophageal Reflux Disease.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in human

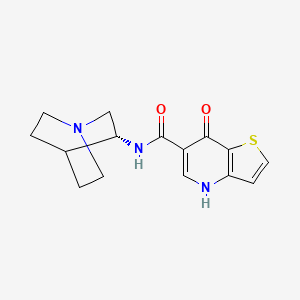

Structure

3D Structure

Properties

Key on ui mechanism of action |

DDP733 is an agonist of 5-HT3 receptors, a specific sub-type of serotonin receptor. Serotonin, a neurotransmitter, is believed to play an important role in the regulation of gastrointestinal motility. |

|---|---|

CAS No. |

153062-94-3 |

Molecular Formula |

C15H17N3O2S |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1 |

InChI Key |

AFUWQWYPPZFWCO-LBPRGKRZSA-N |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |

Other CAS No. |

1055328-70-5 153062-94-3 |

Synonyms |

(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride DPP-733 MKC-733 Pumosetrag |

Origin of Product |

United States |

Foundational & Exploratory

Pumosetrag's Mechanism of Action in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pumosetrag (also known as MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its prokinetic effects in the gastrointestinal (GI) tract. This technical guide provides an in-depth overview of the core mechanism of action of this compound in modulating GI motility. It details the molecular interactions, downstream signaling pathways, and the resulting physiological effects on the gut, supported by available preclinical and clinical data. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction: The Role of 5-HT3 Receptors in GI Motility

The serotonin 5-HT3 receptor is a ligand-gated ion channel predominantly expressed on neurons of the central and peripheral nervous systems, including the enteric nervous system (ENS) which governs GI function.[1] In the gut, activation of 5-HT3 receptors on enteric neurons by serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating intestinal motility, secretion, and sensation.[2][3] this compound, as a partial agonist, modulates these receptors to enhance propulsive activity in the GI tract.

Molecular Pharmacology of this compound

This compound's primary mechanism of action is its interaction with the 5-HT3 receptor. As a partial agonist, it binds to the receptor and elicits a submaximal response compared to the full endogenous agonist, serotonin. This property is crucial as it is expected to provide a therapeutic effect on motility while potentially mitigating some of the adverse effects associated with full 5-HT3 receptor activation.

Receptor Binding and Functional Activity

While specific binding affinity (Ki), potency (EC50), and intrinsic activity values for this compound are not consistently reported across publicly available literature, preclinical studies have characterized its functional effects in various animal models.

Table 1: Preclinical Efficacy of this compound in In Vitro Models

| Species | Tissue | Observed Effect | Efficacy Compared to 5-HT | Potency Compared to 5-HT | Citation |

| Rat | Jejunum, Ileum, Distal Colon | Contraction | Lower | - | [4] |

| Rat | Proximal Colon | Contraction | Similar | Similar | [4] |

| Guinea Pig | All intestinal regions | Contraction | Greater | Greater | |

| Mouse | All intestinal regions | Little to no response | - | - |

Note: Specific quantitative values for EC50 and intrinsic activity were not found in the reviewed literature.

Downstream Signaling Pathway

Activation of the 5-HT3 receptor by this compound initiates a cascade of intracellular events within enteric neurons, ultimately leading to an increase in GI motility. The 5-HT3 receptor is a non-selective cation channel; its activation leads to the influx of Na+ and Ca2+ ions, causing depolarization of the neuronal membrane.

Physiological Effects on GI Motility

This compound has demonstrated prokinetic effects throughout the GI tract in both preclinical and clinical settings.

Preclinical In Vivo Effects

In animal models, this compound has been shown to stimulate colonic propulsion. Preclinical studies revealed that this compound dose-dependently restores colonic propulsion in mice with clonidine-induced constipation. Furthermore, it is suggested to enhance water secretion in the GI tract by increasing the transport of ions across the gut wall, which may contribute to accelerated GI transit.

Clinical Effects in Humans

Clinical studies have provided quantitative data on the effects of this compound on human GI motility.

Table 2: Effects of this compound on GI Motility in Healthy Volunteers

| Parameter | Dosage | Effect | Magnitude of Change | p-value | Citation |

| Migrating Motor Complexes (Antrum & Duodenum) | 4 mg | Increased | - | < 0.001 | |

| Liquid Gastric Emptying | 4 mg | Delayed | - | 0.005 | |

| Small Intestinal Transit | 4 mg | Accelerated | - | 0.038 |

Table 3: Effects of this compound on Bowel Motility in Constipated Subjects

| Parameter | Dosage | Effect | Magnitude of Change | p-value | Citation |

| Percent Elimination of Radio-opaque Markers | 0.5 mg b.i.d. | Increased | 70.4 ± 33.5% vs. 47.1 ± 36.6% (placebo) | < 0.05 | |

| Stool Frequency | 0.2 mg & 0.5 mg b.i.d. | Increased | - | < 0.05 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.

In Vitro Isolated Tissue Contractility Studies

This protocol describes a general method for assessing the contractile effects of a test compound on isolated intestinal tissue.

References

An In-Depth Technical Guide to Pumosetrag: Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumosetrag is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its therapeutic potential in gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic route, and its mechanism of action through the 5-HT3 receptor signaling pathway. While specific proprietary synthesis protocols are not publicly available, this document outlines a plausible synthetic strategy based on established chemical principles and literature precedents for analogous compounds.

Chemical Structure and Properties

This compound, with the IUPAC name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide, is a complex heterocyclic molecule.[3] Its structure features a thieno[3,2-b]pyridine core linked via an amide bond to a chiral quinuclidine moiety. The hydrochloride salt is the common form used in research and development.[4]

| Property | Value | Source |

| IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide | [3] |

| Synonyms | MKC-733, DDP-733 | |

| CAS Number | 194093-42-0 (for Hydrochloride) | |

| Molecular Formula | C₁₅H₁₈ClN₃O₂S (Hydrochloride) | |

| Molecular Weight | 339.84 g/mol (Hydrochloride) | |

| SMILES | O=C(C1=CNC(C=CS2)=C2C1=O)N[C@H]3CN4CCC3CC4.[H]Cl | |

| Topological Polar Surface Area (TPSA) | 65.2 Ų | |

| logP | 1.8354 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 |

Proposed Synthesis of this compound

A definitive, publicly disclosed synthesis of this compound is not available in the scientific literature. However, a plausible retro-synthetic analysis suggests a convergent approach. The key disconnection is at the amide bond, leading to two primary precursors: 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid and (3R)-1-azabicyclo[2.2.2]octan-3-amine .

Caption: Proposed Retrosynthetic Pathway for this compound.

Synthesis of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid (Precursor A)

The synthesis of the thieno[3,2-b]pyridine core can be achieved through various established methods in heterocyclic chemistry. One common approach involves the construction of the pyridine ring onto a pre-existing thiophene derivative.

Hypothetical Experimental Protocol:

A potential route could involve the condensation of a 3-aminothiophene-2-carboxylate derivative with a suitable three-carbon component, followed by cyclization and subsequent functional group manipulations to introduce the carboxylic acid at the 6-position and the oxo group at the 7-position. Synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to build the core structure.

Synthesis of (3R)-1-azabicyclo[2.2.2]octan-3-amine (Precursor B)

The chiral quinuclidine moiety is a common pharmacophore. Its synthesis often starts from piperidine derivatives.

Hypothetical Experimental Protocol:

-

Dieckmann Condensation: A suitably substituted N-protected piperidine derivative with ester functionalities at the 4-position and on the nitrogen substituent can undergo an intramolecular Dieckmann condensation to form the bicyclic keto-ester.

-

Decarboxylation and Reduction: Subsequent decarboxylation and reduction of the ketone would yield the corresponding alcohol.

-

Introduction of the Amine: The hydroxyl group can be converted to a leaving group and displaced with an azide, followed by reduction to the amine. Alternatively, a Mitsunobu reaction with a protected amine equivalent could be employed.

-

Chiral Resolution: The racemic amine can be resolved using chiral acids to isolate the desired (3R)-enantiomer. Asymmetric synthesis strategies, for instance, using a chiral auxiliary during the construction of the bicyclic system, could also be employed to directly obtain the enantiomerically pure product.

Final Amide Coupling

The final step in the proposed synthesis is the formation of the amide bond between the carboxylic acid of the thieno[3,2-b]pyridine core and the amine of the quinuclidine moiety.

Hypothetical Experimental Protocol:

Standard peptide coupling reagents can be utilized for this transformation. A common method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Careful control of the reaction conditions is necessary to avoid racemization of the chiral center on the quinuclidine ring.

Signaling Pathway of this compound

This compound is a partial agonist of the 5-HT3 receptor. Unlike other serotonin receptors which are G-protein coupled receptors, the 5-HT3 receptor is a ligand-gated ion channel. Its activation leads to a rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, resulting in neuronal depolarization.

In the context of the gastrointestinal tract, 5-HT3 receptors are located on enteric neurons. The binding of this compound to these receptors is thought to modulate neuronal excitability, leading to an increase in gastrointestinal motility and secretion. This prokinetic effect is beneficial in conditions like IBS-C.

References

Pumosetrag Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag, also known as MKC-733, is a potent and selective partial agonist of the serotonin 5-HT3 receptor. It has been investigated for its therapeutic potential in gastrointestinal disorders, including irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). As a partial agonist, this compound exhibits a dual mechanism of action: it can stimulate 5-HT3 receptors to a submaximal level, while also competitively inhibiting the binding of the full agonist serotonin. This modulation of the 5-HT3 receptor, a ligand-gated ion channel extensively distributed in the central and peripheral nervous systems, is key to its prokinetic effects.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound and closely related analogs. Due to the limited public availability of a comprehensive SAR dataset for a series of this compound analogs, this guide will focus on the key structural features known to be critical for 5-HT3 receptor interaction, supported by a detailed, representative experimental protocol for assessing receptor binding affinity.

Core Structure of this compound

This compound is a derivative of a quinuclidinyl benzimidazolone. The core structure consists of a rigid bicyclic quinuclidine moiety linked via an amide bond to a benzimidazolone scaffold.

Inferred Structure-Activity Relationship of this compound

While a specific quantitative SAR table for a series of this compound analogs is not publicly available, the SAR can be inferred from studies on related quinuclidine and benzimidazolone derivatives acting as 5-HT3 receptor ligands.

Key Pharmacophoric Features:

-

Basic Nitrogen: The nitrogen atom of the quinuclidine ring is a crucial feature for high-affinity binding to the 5-HT3 receptor. It is understood to be protonated at physiological pH and forms a key ionic interaction with an acidic residue in the receptor's binding pocket.

-

Carbonyl Group: The carbonyl group of the amide linker is believed to act as a hydrogen bond acceptor, forming an important interaction with the receptor that contributes to binding affinity.

-

Aromatic Moiety: The benzimidazolone ring system serves as the aromatic component of the pharmacophore. This region of the molecule is involved in van der Waals and potentially pi-stacking interactions with aromatic residues within the 5-HT3 receptor binding site. Substitutions on this ring system can significantly influence affinity and selectivity.

Inferred SAR based on Analog Studies:

-

Quinuclidine Moiety: The rigid structure of the quinuclidine ring is thought to properly orient the basic nitrogen for optimal interaction with the receptor. Modifications to this ring system, such as altering the ring size or substitution pattern, would likely have a significant impact on binding affinity.

-

Amide Linker: The length and nature of the linker between the quinuclidine and aromatic moieties are critical. An amide bond is a common feature in many high-affinity 5-HT3 receptor ligands. Replacing the amide with other functional groups, such as an ester or an ether, would be expected to alter the binding affinity.

-

Benzimidazolone Scaffold: Modifications to the benzimidazolone ring, such as the introduction of substituents or its replacement with other aromatic or heteroaromatic systems (e.g., indoles, quinolines), would likely modulate the affinity and selectivity for the 5-HT3 receptor. For instance, electron-withdrawing or electron-donating groups on the aromatic ring could influence the electronic properties and steric bulk, thereby affecting the interaction with the receptor.

Quantitative Data

A comprehensive search of the scientific literature and patent databases did not yield a specific set of quantitative data (e.g., Ki, IC50, or EC50 values) for a series of structurally related this compound analogs that would allow for the creation of a detailed SAR table. Research in this area has been conducted by pharmaceutical companies, and such detailed data often remains proprietary.

Experimental Protocols

The following is a detailed, representative protocol for a 5-HT3 receptor binding assay, based on commonly used methods in the field. This type of assay is fundamental for determining the binding affinity of compounds like this compound and its analogs.

Assay Type: In vitro competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT3 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably transfected with the human 5-HT3A receptor.

-

Radioligand: [³H]Granisetron (a high-affinity 5-HT3 receptor antagonist).

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Wash Buffer: Cold 50 mM HEPES, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 receptor antagonist, such as tropisetron or unlabeled granisetron.

-

Test Compounds: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human 5-HT3A receptor.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 50-100 µg/mL.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]Granisetron (at a concentration near its Kd, typically ~1 nM), and 100 µL of the membrane suspension.

-

Non-specific Binding Wells: Add 50 µL of the non-specific binding control, 50 µL of [³H]Granisetron, and 100 µL of the membrane suspension.

-

Competitive Binding Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]Granisetron, and 100 µL of the membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Harvesting and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filters in scintillation vials and add a suitable liquid scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of a competitor).

-

For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

The Discovery and Development of Pumosetrag: A 5-HT3 Partial Agonist for Gastrointestinal Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pumosetrag (also known as MKC-733 and DDP-733) is a potent and selective partial agonist of the serotonin type 3 (5-HT3) receptor that has been investigated for the treatment of gastrointestinal (GI) disorders, primarily irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). As a partial agonist, this compound was designed to modulate the activity of the 5-HT3 receptor, which is a key regulator of GI motility and sensation, without causing the complete blockade associated with 5-HT3 antagonists, thereby aiming for a more normalized physiological effect. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological properties, experimental methodologies, and clinical findings.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter in the gut, influencing motility, secretion, and sensation. The 5-HT3 receptor, a ligand-gated ion channel, plays a significant role in these processes. While 5-HT3 receptor antagonists have been successful in treating conditions like chemotherapy-induced nausea and diarrhea-predominant IBS, they can lead to significant constipation. This has driven the exploration of 5-HT3 receptor partial agonists as a therapeutic strategy to enhance GI motility without overstimulation. This compound emerged from these efforts as a promising candidate for treating constipation-related GI disorders. Developed by Mitsubishi Pharma Corp and later licensed to Dynogen Pharmaceuticals Inc., this compound has been the subject of several preclinical and clinical investigations.[1]

Chemical Profile and Synthesis

This compound is a thienopyridine derivative.[1] Its chemical structure is N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide.

Chemical Structure:

-

Molecular Formula: C₁₅H₁₇N₃O₂S

-

Molecular Weight: 303.38 g/mol

While the specific, detailed industrial synthesis protocol for this compound is proprietary, the general synthesis of related thienopyridine compounds often involves multi-step processes. These typically include the construction of the core thieno[3,2-b]pyridine ring system, followed by the amidation with (3R)-3-aminoquinuclidine.

Mechanism of Action and Signaling Pathway

This compound is a partial agonist of the 5-HT3 receptor. The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[2] Upon binding of an agonist, the receptor's ion channel opens, allowing for the rapid influx of cations, primarily Na⁺ and Ca²⁺, which leads to neuronal depolarization.[2][3]

As a partial agonist, this compound binds to the 5-HT3 receptor but elicits a submaximal response compared to the endogenous full agonist, serotonin. This modulation of receptor activity is thought to normalize bowel function without causing the excessive stimulation that can lead to adverse effects like nausea and pain, which can be associated with full 5-HT3 agonists.

Below is a diagram illustrating the signaling pathway of the 5-HT3 receptor and the differential effects of a full agonist versus a partial agonist like this compound.

Preclinical Development

In Vitro Studies

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at the 5-HT3 receptor are not extensively available in publicly accessible literature, likely due to the proprietary nature of early drug development data. However, preclinical reports consistently describe it as a selective 5-HT3 partial agonist.

In Vivo Studies

Preclinical studies in various animal models demonstrated the prokinetic effects of this compound.

Table 1: Summary of Preclinical In Vivo Findings

| Species | Model | Key Findings | Reference |

| Mouse, Rat, Guinea Pig | Isolated colonic smooth muscle strips | Stimulated spontaneous contractility in a dose-dependent manner. | |

| Mouse | Clonidine-induced constipation | Dose-dependently restored colonic propulsion. | |

| General | Gut wall ion transport | Increased ion transport, suggesting enhanced water secretion into the GI tract. |

Experimental Protocols

Clonidine-Induced Constipation Model in Mice (General Protocol)

While the specific protocol used for this compound is not detailed in the available literature, a general methodology for this model is as follows:

-

Animals: Male mice are typically used.

-

Induction of Constipation: Constipation is induced by the administration of clonidine, an α2-adrenergic agonist that inhibits GI motility.

-

Drug Administration: this compound or a vehicle control is administered orally or via another relevant route at various doses.

-

Measurement of Colonic Transit: A non-absorbable marker (e.g., charcoal meal or a bead) is administered orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the colon is measured.

-

Data Analysis: The percentage of the colon traversed by the marker is calculated and compared between the this compound-treated and control groups.

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials for both GERD and IBS-C.

Gastroesophageal Reflux Disease (GERD)

A randomized, double-blind, placebo-controlled study assessed the pharmacodynamic effects of this compound in patients with GERD.

Table 2: Key Results of this compound in GERD

| Parameter | Placebo | This compound 0.2 mg | This compound 0.5 mg | This compound 0.8 mg | p-value |

| Number of Acid Reflux Episodes | 13.3 ± 1.1 | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 | < 0.05 |

| Percentage of Time with pH < 4 | 16% | - | 10% | 10% | < 0.05 |

Data are presented as mean ± standard error where applicable.

The study concluded that this compound significantly reduced the number of acid reflux events and the percentage of time esophageal pH was below 4, although it did not significantly alter lower esophageal sphincter pressure or provide symptomatic improvement over the one-week treatment period.

Experimental Protocol for the GERD Trial

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Patient Population: 223 patients with GERD who experienced heartburn and/or regurgitation after a refluxogenic meal.

-

Intervention: this compound (0.2 mg, 0.5 mg, or 0.8 mg) or placebo administered for 7 days.

-

Assessments: Before and after the treatment period, patients underwent esophageal manometry, multichannel intraluminal impedance, and pH monitoring after consuming a standard refluxogenic meal.

Irritable Bowel Syndrome with Constipation (IBS-C)

This compound was also evaluated in a Phase II proof-of-concept trial in patients with IBS-C.

Table 3: Key Results of this compound in IBS-C

| Treatment Group | Overall Clinical Response Rate |

| Placebo | 15% |

| This compound (1.4 mg t.i.d.) | 54% |

This difference in response rate was reported to be statistically significant. The drug was also reported to be well-tolerated. A subsequent Phase IIb trial was initiated to further assess the efficacy and safety in female patients with IBS-C, using the Overall Subject Global Assessment (OSGA) of relief of IBS symptoms as a primary endpoint.

Experimental Protocol for the Phase II IBS-C Trial (General Outline)

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Patient Population: 91 patients with IBS-C.

-

Intervention: this compound hydrochloride (1.4 mg t.i.d.) or placebo.

-

Primary Endpoint: Overall clinical response rate (specific definition not publicly detailed).

Conclusion

This compound represents a targeted approach to the treatment of GI disorders characterized by constipation, leveraging the mechanism of partial agonism at the 5-HT3 receptor. Preclinical studies demonstrated its prokinetic effects, and Phase II clinical trials showed promise in reducing acid reflux in GERD and improving clinical outcomes in IBS-C. Despite these findings, the development of this compound appears to have been discontinued, and it has not been approved for clinical use. The information available provides a valuable case study in the development of 5-HT3 receptor modulators for GI disorders and highlights the potential of partial agonism as a therapeutic strategy. Further research into compounds with this mechanism of action may yet yield new treatments for these common and often debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pumosetrag: A Technical Guide for Gastrointestinal Hypomotility Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumosetrag (formerly known as MKC-733 or DDP-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its therapeutic potential in gastrointestinal (GI) hypomotility disorders, primarily irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, pharmacokinetic profile, and efficacy in modulating GI function. The document includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

Gastrointestinal hypomotility disorders, including IBS-C and gastroparesis, are characterized by delayed transit of luminal contents, leading to symptoms such as bloating, abdominal pain, and constipation. The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a key regulator of GI motility and sensation. While 5-HT3 receptor antagonists are established treatments for nausea and diarrhea-predominant IBS, partial agonists like this compound represent a therapeutic strategy to enhance GI transit and alleviate symptoms of constipation. This compound was developed by Mitsubishi Pharma Corp. and licensed to Dynogen Pharmaceuticals Inc. for the potential treatment of IBS-C and nocturnal GERD.[1][2][3]

Mechanism of Action

This compound functions as a partial agonist at the 5-HT3 receptor. This mechanism is crucial as full agonists can be associated with side effects like nausea and vomiting. As a partial agonist, this compound is expected to modulate receptor activity to a degree that promotes motility without overstimulating the receptor, which could lead to adverse effects.[3] Preclinical studies have demonstrated that this compound stimulates spontaneous contractility of isolated colonic smooth muscle strips from various species, an effect that is mediated through 5-HT3 receptors.[3] Furthermore, it has been shown to increase ion transport across the gut wall, suggesting a potential to enhance water secretion into the GI tract, which could contribute to accelerated GI transit.

Signaling Pathway

The binding of this compound to the 5-HT3 receptor is believed to induce a conformational change in the receptor, leading to the opening of its intrinsic cation channel. This allows for the influx of sodium and calcium ions, resulting in depolarization of enteric neurons. This neuronal activation, in turn, is thought to modulate the release of other neurotransmitters that coordinate peristalsis and secretion in the gut.

Caption: Proposed signaling pathway of this compound at the 5-HT3 receptor.

Preclinical Pharmacology

In vivo studies in mice have shown that this compound can dose-dependently restore colonic propulsion in models of slowed transit. These preclinical findings provided the foundational evidence for its prokinetic potential and rationale for clinical investigation in constipation-related disorders.

Clinical Development

This compound has been evaluated in several clinical trials for both IBS-C and GERD.

Irritable Bowel Syndrome with Constipation (IBS-C)

A Phase 2 proof-of-concept trial for this compound in IBS-C was initiated in September 2005, with positive results reported in February 2007. Subsequently, a Phase 2b trial was initiated to further assess its efficacy and safety in this patient population.

Table 1: Summary of this compound Phase 2a Clinical Trial in IBS-C

| Parameter | Value | Reference |

| Trial Design | Randomized, double-blind, placebo-controlled, parallel-group | BioWorld |

| Patient Population | 91 patients with IBS-c | BioWorld |

| Treatment Arms | This compound (1.4 mg t.i.d.), Placebo | BioWorld |

| Primary Endpoint | Overall clinical response rate | BioWorld |

| Efficacy Results | ||

| this compound (1.4 mg t.i.d.) | 54% responder rate | BioWorld |

| Placebo | 15% responder rate | BioWorld |

| Statistical Significance | Statistically significant difference (p-value not reported) | BioWorld |

| Safety | Well tolerated | BioWorld |

Gastroesophageal Reflux Disease (GERD)

A Phase 1b trial in nocturnal GERD was initiated in September 2006. While the primary focus of this guide is on hypomotility, the effects of this compound on upper GI function are also relevant. In healthy male volunteers, oral administration of this compound (0.2, 1, and 4 mg) was shown to delay liquid gastric emptying and accelerate small intestinal transit. The 4 mg dose also increased the number of migrating motor complexes in the antrum and duodenum.

An exploratory study in subjects with constipation demonstrated that multiple doses of 0.5 mg this compound improved bowel motility. Specifically, in a subgroup with low bowel motility, both the geometric mean and percent elimination of radio-opaque markers increased significantly compared to placebo. Stool frequency also increased after the first week of treatment.

Table 2: Effects of this compound on Bowel Motility in Constipated Subjects

| Parameter | Placebo | This compound (0.5 mg b.i.d.) | p-value | Reference |

| Percent Elimination (Whole Group) | 47.1 ± 36.6% | 70.4 ± 33.5% | < 0.05 | PubMed |

| Geometric Mean (Low Motility Group) | 5.9 ± 0.5 | 7.1 ± 0.9 | < 0.05 | PubMed |

| Percent Elimination (Low Motility Group) | 13.3 ± 19.4% | 60.0 ± 35.8% | < 0.05 | PubMed |

| Stool Frequency | - | Increased vs. Placebo | < 0.05 | PubMed |

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is not widely available in the public domain.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are not available in the published literature. However, based on standard pharmacological methods, the following outlines the likely methodologies employed.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This assay would be performed to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Caption: Workflow for a 5-HT3 receptor radioligand binding assay.

Methodology Outline:

-

Tissue/Cell Preparation: Homogenize tissues or cells known to express 5-HT3 receptors (e.g., NG108-15 cells, brain cortex) in a suitable buffer. Centrifuge to pellet the membranes and resuspend.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation with a fixed concentration of a high-affinity 5-HT3 radioligand (e.g., [3H]granisetron) and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Contractility Assay

This ex vivo assay would be used to assess the functional activity of this compound on intestinal smooth muscle.

Caption: Workflow for an isolated guinea pig ileum contractility assay.

Methodology Outline:

-

Tissue Dissection: Humanely euthanize a guinea pig and dissect a segment of the distal ileum.

-

Tissue Mounting: Mount the ileal segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Apply a resting tension to the tissue and allow it to equilibrate for a specified period, with regular washes.

-

Drug Addition: Add this compound to the organ bath in a cumulative concentration-dependent manner.

-

Response Measurement: Record the isometric contractions of the tissue using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Express the contractile responses as a percentage of the maximum response to a standard agonist (e.g., acetylcholine or a high potassium solution). Plot the response against the logarithm of the this compound concentration to determine the EC50 and maximum effect (Emax).

In Vivo Gastrointestinal Transit (Charcoal Meal) Assay

This in vivo assay would be used to evaluate the effect of this compound on the rate of transit through the small intestine in a rodent model.

Caption: Workflow for a charcoal meal gastrointestinal transit assay.

Methodology Outline:

-

Animal Preparation: Fast mice overnight with free access to water.

-

Drug Administration: Administer this compound or vehicle control orally at a defined time before the charcoal meal.

-

Charcoal Meal Administration: Administer a non-absorbable marker, such as a suspension of charcoal in a viscous vehicle (e.g., gum acacia), orally.

-

Transit Time: After a predetermined time, humanely euthanize the mice.

-

Measurement: Excise the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the intestine and the distance traveled by the leading edge of the charcoal meal.

-

Data Analysis: Express the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed. Compare the transit in this compound-treated animals to that in vehicle-treated controls.

Conclusion

This compound, a 5-HT3 partial agonist, has demonstrated prokinetic effects in both preclinical and clinical settings, supporting its potential as a therapeutic agent for gastrointestinal hypomotility disorders such as IBS-C. The available clinical data from a Phase 2a trial in IBS-C is promising, showing a statistically significant improvement in the overall clinical response rate compared to placebo. While the development of this compound appears to have stalled, the data gathered provides valuable insights into the therapeutic utility of 5-HT3 partial agonism for constipation-related GI disorders. Further research, potentially with analogues or in different patient populations, may build upon the foundation established by the this compound development program. This technical guide serves as a repository of the available scientific information on this compound to aid researchers and drug development professionals in the field of gastroenterology.

References

Methodological & Application

Application Notes and Protocols for Pumosetrag Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag is a partial agonist of the serotonin 5-HT3 receptor, developed for the potential treatment of gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] As a 5-HT3 receptor partial agonist, this compound modulates gastrointestinal motility, making it a subject of interest for drug development professionals.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds targeting the 5-HT3 receptor.

The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This document outlines two key in vitro assays: a functional cell-based calcium flux assay using a recombinant cell line and an ex vivo contractility assay using isolated intestinal tissue.

Data Presentation

The following tables summarize the expected quantitative data from the described assays. The values for this compound are illustrative and should be determined experimentally.

Table 1: In Vitro Functional Potency of 5-HT3 Receptor Agonists in a Calcium Flux Assay

| Compound | Cell Line | EC50 (nM) | Maximum Response (% of Serotonin) |

| Serotonin (Full Agonist) | HEK293 expressing human 5-HT3A | 100 | 100% |

| This compound | HEK293 expressing human 5-HT3A | [To Be Determined] | [To Be Determined] |

| m-Chlorophenylbiguanide (m-CPBG) | HEK293 expressing human 5-HT3A | 50 | 100% |

Table 2: Ex Vivo Contractility of Guinea Pig Colon in Response to 5-HT3 Receptor Agonists

| Compound | Tissue | EC50 for Contraction (µM) | Maximum Contraction (% of KCl-induced) |

| Serotonin | Guinea Pig Colon | 1 | 100% |

| This compound | Guinea Pig Colon | [To Be Determined] | [To Be Determined] |

Signaling Pathway

Activation of the 5-HT3 receptor by an agonist like this compound initiates a rapid influx of cations, leading to depolarization of the cell membrane. The influx of calcium ions acts as a second messenger, triggering downstream signaling cascades.

References

Pumosetrag in Rodent Models of Gastroparesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag (formerly known as DDP-733 or MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor with prokinetic properties. While clinical development has primarily focused on irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD), its mechanism of action suggests potential therapeutic utility in disorders of upper gastrointestinal motility, such as gastroparesis. Gastroparesis, characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge. Rodent models are crucial for the preclinical evaluation of novel prokinetic agents like this compound.

These application notes provide a summary of the available preclinical data and detailed protocols for evaluating this compound in rodent models relevant to gastroparesis research. It is important to note that, to date, no direct studies have been published assessing the efficacy of this compound specifically in a rodent model of gastroparesis. The dosage information provided is extrapolated from studies on colonic motility in mice, which represents the most relevant available preclinical data.

Quantitative Data Summary

As no direct studies on this compound in rodent gastroparesis models are available, the following table summarizes the reported effective doses in a relevant in vivo model of dysmotility.

Table 1: this compound Dosage in a Murine Model of Impaired Gastrointestinal Motility

| Animal Model | Species | Drug Administration | Dosage Range | Observed Effect |

| Clonidine-induced delayed colonic transit | Mouse | Not specified | Dose-dependent | Restoration of colonic propulsion |

Note: The specific dosages from the clonidine-induced transit study were not available in the public domain. Researchers should consider a dose-ranging study to determine the optimal dose for gastric emptying effects.

Experimental Protocols

Rodent Model of Diabetic Gastroparesis (Streptozotocin-Induced)

This protocol describes the induction of Type 1 diabetes in rats, a common method for creating a model of diabetic gastroparesis.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

Blood glucose monitoring system

-

Insulin (optional, for animal welfare)

-

Standard rat chow and water

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

Fasting: Fast the rats for 6-8 hours before STZ injection, with free access to water[1].

-

STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration of 65 mg/mL. Protect the solution from light.

-

STZ Injection: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 65 mg/kg body weight[2]. Control animals should receive an equivalent volume of citrate buffer.

-

Hyperglycemia Confirmation: Monitor blood glucose levels from tail vein blood samples 48-72 hours after STZ injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Model Development: Gastroparesis typically develops over several weeks. It is recommended to assess gastric emptying 4-8 weeks after the confirmation of diabetes.

-

Animal Monitoring: Monitor the animals' health daily. Provide supportive care as needed, which may include supplemental hydration or low-dose, long-acting insulin to manage severe hyperglycemia and prevent excessive weight loss, while still maintaining a diabetic state.

Measurement of Gastric Emptying (Phenol Red Meal Assay)

This protocol details a common and reliable method for assessing gastric emptying in rodents.

Materials:

-

Test Meal: 1.5% methylcellulose in water containing 0.5 mg/mL phenol red.

-

This compound solution (or vehicle for control)

-

0.1 N NaOH

-

Protein precipitation reagent (e.g., 20% trichloroacetic acid)

-

Spectrophotometer

-

Stomach tube for gavage

-

Surgical instruments for dissection

Procedure:

-

Fasting: Fast the animals (e.g., diabetic and control rats) for 12-24 hours overnight with free access to water.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, i.p.) at a predetermined time before the test meal (e.g., 30-60 minutes).

-

Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage[3]. Record the exact time of administration.

-

Euthanasia and Stomach Removal: At a specific time point after the meal (e.g., 20 or 30 minutes), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage. Carefully dissect the stomach and remove it.

-

Phenol Red Extraction:

-

Place the entire stomach in a tube with a known volume of 0.1 N NaOH (e.g., 10 mL) and homogenize.

-

Allow the homogenate to settle for 1 hour at room temperature.

-

Take an aliquot of the supernatant and add a protein precipitating agent.

-

Centrifuge the mixture.

-

Add an aliquot of the resulting supernatant to 0.1 N NaOH to develop the color.

-

-

Spectrophotometry: Measure the absorbance of the final solution at 560 nm.

-

Calculation of Gastric Emptying:

-

To determine the total amount of phenol red administered, a separate group of animals is sacrificed immediately after gavage, and the phenol red is extracted from their stomachs.

-

Gastric emptying (%) is calculated as:

-

Signaling Pathways and Experimental Workflow

Caption: this compound's 5-HT3 receptor partial agonism.

Caption: Workflow for evaluating this compound in a rodent model of gastroparesis.

References

Application Notes and Protocols for Pumosetrag in Functional Dyspepsia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional dyspepsia (FD) is a prevalent and often debilitating functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any identifiable organic cause. The pathophysiology of FD is complex and multifactorial, involving delayed gastric emptying, impaired gastric accommodation to a meal, visceral hypersensitivity, and altered gut-brain interactions. Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter in the enteric nervous system, plays a crucial role in regulating gastrointestinal motility and sensation.

Pumosetrag (DDP733) is a potent and selective partial agonist of the 5-HT3 receptor. While 5-HT3 receptor antagonists are established antiemetics, partial agonists like this compound are being investigated for their potential prokinetic effects. By attenuating the full effects of serotonin at the 5-HT3 receptor, partial agonists may help normalize gut function without causing the significant constipation associated with full antagonists[1]. Preclinical studies have shown that this compound stimulates colonic contractility and propulsion in animal models[2]. Although primarily investigated for irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD), its mechanism of action suggests therapeutic potential in functional dyspepsia, particularly in patients with delayed gastric emptying.

These application notes provide a comprehensive overview of the methodologies and protocols for investigating the efficacy and mechanism of action of this compound in preclinical and clinical models of functional dyspepsia.

Mechanism of Action and Signaling Pathway

This compound acts as a partial agonist at the 5-HT3 receptor, a ligand-gated ion channel expressed on enteric neurons, including intrinsic primary afferent neurons (IPANs) and vagal afferents. In the gastrointestinal tract, the release of serotonin from enterochromaffin cells activates these receptors.

As a partial agonist, this compound is hypothesized to modulate the activity of the 5-HT3 receptor, leading to a prokinetic effect that may be beneficial in functional dyspepsia. The binding of this compound to the 5-HT3 receptor is thought to induce a conformational change that allows for a limited influx of cations (Na+, K+, Ca2+), resulting in neuronal depolarization. This controlled stimulation may enhance acetylcholine release from myenteric neurons, thereby promoting smooth muscle contraction and accelerating gastric emptying. Unlike a full agonist, a partial agonist would not oversaturate the receptors, potentially avoiding the adverse effects of excessive stimulation.

Preclinical Research Protocols

Animal models are essential for evaluating the initial efficacy and mechanism of action of this compound in functional dyspepsia.

Iodoacetamide-Induced Gastritis Model of Functional Dyspepsia

This model mimics key features of functional dyspepsia, including delayed gastric emptying and visceral hypersensitivity[3][4][5].

Experimental Workflow:

Detailed Protocols:

-

Model Induction: Neonatal male Sprague-Dawley rats receive daily oral gavage of 0.1% iodoacetamide in 2% sucrose from postnatal day 8 to 13. Control animals receive only the 2% sucrose vehicle. The rats are then weaned and allowed to mature to adulthood (8-10 weeks).

-

Treatment: Adult rats are randomized into treatment groups: vehicle control and this compound at various doses (e.g., 0.1, 0.3, and 1.0 mg/kg). This compound or vehicle is administered daily via oral gavage for 14 days.

-

Gastric Emptying Assay:

-

Following an overnight fast, rats are gavaged with a non-nutrient, non-absorbable marker such as phenol red (0.5 mg/mL in 1.5% methylcellulose).

-

After a set time (e.g., 20 minutes), animals are euthanized, and the stomach is clamped and removed.

-

The stomach contents are homogenized, and the concentration of phenol red is determined spectrophotometrically.

-

Gastric emptying is calculated as: (1 - (amount of phenol red recovered from the stomach / amount of phenol red administered)) x 100%.

-

-

Gastric Accommodation Measurement:

-

Anesthetized rats are surgically fitted with a gastric barostat balloon.

-

After a recovery period, fasting gastric volume is measured at a constant pressure (e.g., 6 mmHg).

-

A liquid nutrient meal is infused into the stomach, and the change in intragastric volume is recorded to assess accommodation.

-

-

Visceral Sensitivity Assessment:

-

Conscious rats are fitted with a gastric balloon.

-

The balloon is distended to various pressures, and the visceromotor response (abdominal muscle contractions) is quantified.

-

Clinical Research Protocols

Based on the completed Phase IIa trial of this compound in GERD, a robust clinical trial in functional dyspepsia can be designed.

Phase IIa, Randomized, Double-Blind, Placebo-Controlled Study in Functional Dyspepsia

Study Objectives:

-

Primary: To evaluate the effect of this compound on symptoms of postprandial distress syndrome (PDS) in patients with functional dyspepsia.

-

Secondary: To assess the effect of this compound on gastric emptying and accommodation, and to evaluate its safety and tolerability.

Patient Population:

-

Adults (18-65 years) meeting the Rome IV criteria for functional dyspepsia, with PDS as the predominant subtype.

-

Exclusion criteria would include organic gastrointestinal diseases, previous upper gastrointestinal surgery, and use of medications known to affect gastrointestinal motility.

Experimental Workflow:

Detailed Protocols:

-

Symptom Assessment:

-

The Nepean Dyspepsia Index (NDI) or a similar validated questionnaire can be used to assess the severity and frequency of FD symptoms at baseline and at the end of treatment.

-

Daily symptom diaries can also be employed to capture real-time symptom data.

-

-

Gastric Emptying Scintigraphy:

-

Patients consume a standardized radiolabeled meal (e.g., 99mTc-sulfur colloid mixed with eggs).

-

Scintigraphic images are acquired at multiple time points (e.g., 0, 1, 2, and 4 hours) to measure the rate of gastric emptying.

-

The percentage of the meal remaining in the stomach at each time point is calculated.

-

-

Nutrient Drink Test:

-

Following an overnight fast, patients consume a liquid nutrient meal (e.g., Ensure, 1.5 kcal/mL) at a constant rate (e.g., 30 mL/min).

-

Patients are instructed to drink until they reach maximum satiety.

-

The maximum tolerated volume is recorded.

-

Symptoms of fullness, bloating, and nausea are rated on a visual analog scale (VAS) at regular intervals during and after the test.

-

Data Presentation

All quantitative data from preclinical and clinical studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Preclinical Efficacy of this compound in a Rat Model of Functional Dyspepsia

| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) | This compound (1.0 mg/kg) |

| Gastric Emptying (%) | ||||

| Gastric Accommodation (Δ mL) | ||||

| Visceromotor Response (AUC) |

Table 2: Clinical Efficacy of this compound in Patients with Functional Dyspepsia

| Parameter | Placebo | This compound (0.2 mg) | This compound (0.5 mg) | This compound (0.8 mg) |

| Change in NDI Symptom Score | ||||

| Gastric Emptying T½ (min) | ||||

| Maximum Tolerated Volume (mL) | ||||

| Post-drink Symptom Score (VAS) |

Table 3: Safety and Tolerability of this compound in a Phase IIa Clinical Trial

| Adverse Event | Placebo (n=) | This compound (0.2 mg) (n=) | This compound (0.5 mg) (n=) | This compound (0.8 mg) (n=) |

| Headache | ||||

| Nausea | ||||

| Diarrhea | ||||

| Constipation | ||||

| Dizziness |

Note: Data in tables are placeholders and should be populated with actual experimental results.

Conclusion

This compound, with its partial agonism at the 5-HT3 receptor, presents a novel therapeutic approach for functional dyspepsia. The protocols outlined in these application notes provide a framework for a comprehensive evaluation of its efficacy and mechanism of action in both preclinical and clinical settings. By focusing on key pathophysiological features of FD, such as delayed gastric emptying and impaired gastric accommodation, researchers can effectively assess the therapeutic potential of this compound for this challenging condition. Careful adherence to standardized methodologies and clear data presentation will be crucial for advancing our understanding of this compound's role in the management of functional dyspepsia.

References

- 1. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impaired Interoception in a Preclinical Model of Functional Dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rat model of functional dyspepsia resulting from iodoacetamide-treated and tail-squeezed [zxyxhen.whuhzzs.com]

- 5. Protective Effects of Fucoidan on Iodoacetamide-Induced Functional Dyspepsia via Modulation of 5-HT Metabolism and Microbiota [mdpi.com]

Pumosetrag Clinical Trial Methodology for GERD: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial methodology for Pumosetrag in the context of Gastroesophageal Reflux Disease (GERD). The information is based on a significant Phase IIa, randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, and pharmacodynamics of multiple dose levels of this compound.

Mechanism of Action

This compound is a partial agonist of the serotonin 5-HT3 receptor. In the gastrointestinal tract, 5-HT3 receptors are ligand-gated ion channels located on enteric neurons. Activation of these receptors is involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. As a partial agonist, this compound modulates the activity of these receptors, which is hypothesized to reduce the frequency of transient lower esophageal sphincter relaxations (TLESRs), a primary cause of GERD, without completely blocking the receptor's function.

Signaling Pathway of this compound

Caption: this compound's partial agonism on 5-HT3 receptors leads to modulated cation influx and neurotransmitter release.

Clinical Trial Design and Population

The pivotal study was a Phase IIa, randomized, double-blind, placebo-controlled clinical trial involving 223 patients diagnosed with GERD.[1][2]

| Parameter | Description |

| Study Design | Phase IIa, Randomized, Double-Blind, Placebo-Controlled |

| Number of Participants | 223 |

| Participant Profile | Patients with a history of GERD symptoms, such as heartburn and/or regurgitation, particularly after consuming a reflux-inducing meal. |

| Intervention Groups | - this compound 0.2 mg- this compound 0.5 mg- this compound 0.8 mg- Placebo |

| Treatment Duration | 7 days |

Experimental Workflow

Caption: Overview of the patient journey through the this compound clinical trial.

Experimental Protocols

Administration of Refluxogenic Meal

Prior to and following the 7-day treatment period, participants consumed a standardized refluxogenic meal to provoke GERD symptoms for assessment.[1][2] While the exact composition of the meal from the this compound trial is not publicly available, a typical high-fat, high-calorie meal used in similar studies to induce reflux includes items such as:

-

Hamburgers or other fatty meats

-

French fries

-

Chocolate

-

Carbonated beverages

-

Orange or tomato juice

The meal is standardized across all participants to ensure consistency in symptom provocation.

Esophageal Manometry and 24-Hour pH/Impedance Monitoring

This procedure was conducted before and after the treatment period to objectively measure esophageal function and reflux events.[1]

Objective: To measure lower esophageal sphincter pressure (LESP) and to quantify the frequency and duration of acid and non-acid reflux episodes.

Procedure:

-

Catheter Placement: A thin, flexible catheter with pressure and impedance/pH sensors is passed through the participant's nostril, down the esophagus, and into the stomach. The correct positioning is typically confirmed by manometry.

-

Manometry: The pressure sensors along the catheter measure the contractility of the esophageal muscles and the resting pressure of the lower esophageal sphincter.

-

24-Hour Monitoring: The catheter is left in place for 24 hours to continuously record pH levels and changes in electrical impedance.

-

pH Monitoring: Detects acidic reflux events (pH < 4).

-

Impedance Monitoring: Detects the movement of fluid (both acidic and non-acidic) from the stomach into the esophagus.

-

-

Data Collection: The catheter is connected to a portable data logger that the participant wears. Participants are instructed to maintain a diary of their symptoms, meals, and sleep periods to correlate with the recorded data.

Efficacy Endpoints and Results

The primary efficacy endpoints of the study focused on the change in the number of acid reflux episodes and the percentage of time the esophageal pH was below 4.

Quantitative Data Summary

| Treatment Group | Mean Number of Acid Reflux Episodes (± SE) | Percentage of Time with Esophageal pH < 4 |

| Placebo | 13.3 ± 1.1 | 16% |

| This compound 0.2 mg | 10.8 ± 1.1 | Not Reported |

| This compound 0.5 mg | 9.5 ± 1.1 | 10% |

| This compound 0.8 mg | 9.9 ± 1.1 | 10% |

Data sourced from Choung et al., 2014.

Key Findings:

-

This compound at all tested doses significantly reduced the number of acid reflux episodes compared to placebo (p < 0.05).

-

The 0.5 mg and 0.8 mg doses of this compound significantly decreased the percentage of time the esophageal pH was below 4 compared to placebo (p < 0.05).

-

There was no significant change observed in lower esophageal sphincter pressure (LESP) across the treatment groups.

-

Despite the reduction in reflux events, there was no significant improvement in overall GERD symptoms reported by the patients during the one-week treatment period.

Safety and Tolerability

The available literature from the Phase IIa study suggests that this compound was generally well-tolerated. However, a detailed breakdown of specific adverse events and their frequencies is not publicly available. In clinical trials of 5-HT3 receptor modulators, potential side effects can include headache, constipation, or diarrhea.

Conclusion and Future Directions

The clinical trial methodology for this compound in GERD demonstrates a robust approach to evaluating a novel therapeutic agent. The use of a standardized refluxogenic meal and objective measurements through esophageal manometry and pH/impedance monitoring provides a clear pharmacodynamic assessment. The results indicate that this compound has a measurable effect on reducing acid reflux events. However, the lack of symptomatic improvement in the short term suggests that further investigation into the optimal dosing, treatment duration, and patient population is warranted. Future studies could explore the efficacy of this compound over a longer treatment period and in patients with specific GERD phenotypes, such as those with a high frequency of non-acid reflux.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preclinical Administration of Pumosetrag

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag (also known as MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor.[1] It has demonstrated prokinetic activity in the gastrointestinal (GI) tract and has been investigated for its therapeutic potential in disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] this compound's mechanism of action involves the modulation of gastrointestinal motility and secretion through its interaction with 5-HT3 receptors located on enteric neurons.[1]

These application notes provide a comprehensive overview of the administration of this compound in preclinical research settings. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the pharmacological effects of this compound.

Data Presentation

In Vitro Efficacy of this compound

| Species | Tissue | Agonist Activity | Potency | Antagonist Blockade |

| Rat | Jejunum, Ileum, Distal Colon | Lower efficacy than 5-HT | Similar to 5-HT in proximal colon | Responses inhibited by ondansetron |

| Guinea Pig | Intestine (all regions) | Greater efficacy than 5-HT | Greater potency than 5-HT | Responses inhibited by ondansetron |

| Mouse | Intestine | Little to no response | - | - |

Table compiled from information in[3].

Preclinical Pharmacokinetics of this compound

| Species | Route of Administration | Half-life (t½) | Bioavailability | Key Findings |

| Rat | Oral | 1.6 - 4.4 hours | High | Well absorbed after oral administration. |

| Dog | Oral | 1.6 - 4.4 hours | High | Well absorbed after oral administration. |

Table compiled from information in preclinical studies mentioned in. Specific Cmax and AUC data were not available in the searched literature.

Signaling Pathway

Activation of the 5-HT3 receptor by an agonist like this compound initiates a cascade of intracellular events. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This depolarization can trigger the release of other neurotransmitters, thereby modulating neuronal signaling in the enteric nervous system and influencing gastrointestinal motility and secretion.

References

- 1. Pharmacological characterization of adrenoceptors mediating contractile and relaxant responses to noradrenaline in the longitudinal muscle of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Pumosetrag in Combination with Proton Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. While proton pump inhibitors (PPIs) are the cornerstone of GERD management, a significant portion of patients experience persistent symptoms despite optimal PPI therapy. This has spurred research into adjunctive therapies that can address the underlying pathophysiology not targeted by acid suppression alone.

Pumosetrag, a selective partial agonist of the 5-HT3 receptor, has been investigated for its potential to reduce reflux events. This document provides detailed application notes and protocols for researchers studying the combination of this compound with proton pump inhibitors for the treatment of GERD.

Rationale for Combination Therapy

The combination of this compound and a proton pump inhibitor (PPI) is predicated on their complementary mechanisms of action to address both the chemical and mechanical aspects of gastroesophageal reflux disease (GERD).

-

Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole, esomeprazole, and lansoprazole, are highly effective at reducing gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] This leads to an increase in intragastric pH, reducing the acidity of the refluxate and thereby alleviating symptoms like heartburn and allowing for the healing of erosive esophagitis.[1]

-

This compound: As a partial 5-HT3 receptor agonist, this compound is designed to modulate gastrointestinal motility.[3] The 5-HT3 receptors are ligand-gated ion channels present on enteric neurons that influence gut motility and secretion.[4] By acting on these receptors, this compound may enhance gut motility, which could potentially reduce the frequency of reflux events.

The therapeutic strategy of combining a PPI with a prokinetic agent aims to provide a dual benefit: the PPI reduces the caustic nature of the refluxate, while the prokinetic agent, in this case, this compound, may decrease the number of reflux episodes. This approach is particularly relevant for patients with PPI-refractory GERD, where acid suppression alone is insufficient to control symptoms.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and PPIs are visualized below.

Quantitative Data Summary

While direct clinical trial data on the this compound-PPI combination is limited, data from a study on this compound monotherapy in GERD patients provides valuable insights into its potential efficacy.

| Parameter | Placebo | This compound (0.2 mg) | This compound (0.5 mg) | This compound (0.8 mg) |

| Number of Acid Reflux Episodes | 13.3 ± 1.1 | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 |

| Percentage of Time with pH <4 | 16% | Not Reported | 10% | 10% |

| Data from a randomized, double-blind, placebo-controlled study on this compound in GERD patients. |

Experimental Protocols

The following are detailed, hypothetical protocols for preclinical and clinical studies evaluating the combination of this compound and a PPI, based on established methodologies.

Preclinical Evaluation in a Rodent Model of GERD

This protocol outlines a study to assess the efficacy of this compound in combination with omeprazole in a rat model of reflux esophagitis.

1. Animal Model:

-

Species: Male Wistar rats (200-250g).

-

Model: Reflux esophagitis induced by surgical ligation of the pylorus and the transitional region between the forestomach and the glandular portion.

2. Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

-

Group 2: Omeprazole (20 mg/kg, oral gavage).

-

Group 3: this compound (e.g., 0.5 mg/kg, oral gavage).

-

Group 4: Omeprazole (20 mg/kg) + this compound (e.g., 0.5 mg/kg), co-administered orally.

3. Procedure:

-

Acclimatization: House rats in standard conditions for at least one week before the experiment.

-

Induction of Reflux Esophagitis: Anesthetize rats and perform the surgical ligation as described in established models.

-

Dosing: Administer the respective treatments orally once daily for 7 consecutive days, starting 24 hours after surgery.

-

Monitoring: Record body weight and observe clinical signs daily.

-

Termination: On day 8, euthanize the animals.

-

Sample Collection: Collect the esophagus and stomach. Measure the pH of the gastric contents.

-

Analysis:

-

Macroscopic Evaluation: Score the severity of esophageal lesions.

-

Histopathology: Fix esophageal tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of inflammation, ulceration, and epithelial thickness.

-

Clinical Trial Protocol: Add-on Therapy in PPI-Refractory GERD

This protocol describes a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound as an add-on therapy in patients with GERD who have persistent symptoms despite stable PPI treatment. This design is based on a known clinical trial for this compound in this patient population.

1. Study Population:

-

Adult patients (18-65 years) with a diagnosis of GERD and persistent symptoms (e.g., heartburn, regurgitation) for at least 3 days a week, despite being on a stable dose of a PPI for at least 8 weeks.

2. Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Screening Phase (2-4 weeks): Confirm eligibility and establish baseline symptom severity while patients continue their stable PPI regimen.

-

Treatment Phase (8 weeks): Eligible patients are randomized to receive either this compound (e.g., 0.5 mg once daily) or a matching placebo, in addition to their ongoing PPI therapy.

-

Follow-up Phase (4 weeks): Monitor for any persistent effects or adverse events after discontinuation of the study drug.

3. Outcome Measures:

-

Primary Efficacy Endpoint: Change from baseline in the weekly frequency of GERD-related symptoms as measured by a validated patient-reported outcome questionnaire.

-

Secondary Efficacy Endpoints:

-

Proportion of patients with a 50% or greater reduction in symptom frequency.

-

Change from baseline in the number of acid and non-acid reflux events, and the percentage of time with esophageal pH < 4, as measured by 24-hour multichannel intraluminal impedance-pH monitoring.

-

Change in quality of life scores.

-

-

Safety and Tolerability: Incidence of adverse events, changes in vital signs, ECGs, and clinical laboratory tests.

Potential Pharmacokinetic Interactions

Co-administration of this compound and PPIs necessitates an evaluation of potential pharmacokinetic drug-drug interactions.

-

Metabolism: Both this compound and many PPIs are metabolized by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, omeprazole and esomeprazole are known to be metabolized by and are inhibitors of CYP2C19. The metabolic pathway of this compound should be characterized to assess the potential for competitive inhibition or induction of CYP enzymes when co-administered with a PPI. A drug-drug interaction study, such as the one conducted for SSP-002358 and omeprazole, would be necessary to determine if dose adjustments are required.

-

Absorption: PPIs increase intragastric pH, which can alter the absorption of pH-dependent drugs. The impact of elevated gastric pH on the solubility and absorption of this compound should be investigated.

Safety and Tolerability

The safety profile of the combination therapy should be carefully monitored.

-

This compound: As a 5-HT3 receptor partial agonist, potential side effects may include gastrointestinal symptoms.

-

PPIs: Long-term use of PPIs has been associated with potential adverse effects, which should be considered in the context of combination therapy.

-

Combination: The incidence and severity of adverse events in the combination therapy group should be compared to the PPI monotherapy group in clinical trials.

Conclusion

The combination of this compound and proton pump inhibitors represents a logical therapeutic strategy for patients with GERD, particularly those who are refractory to PPI monotherapy. The provided protocols offer a framework for the preclinical and clinical evaluation of this combination, focusing on both efficacy and safety. Further research is warranted to fully elucidate the clinical utility of this combination therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. fda.gov [fda.gov]

- 3. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization